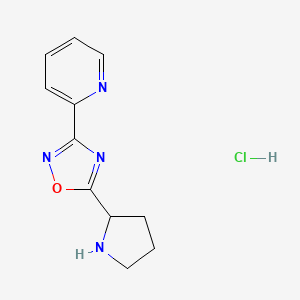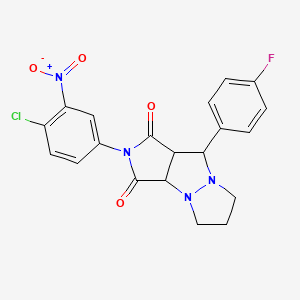
C29H21ClN4O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C29H21ClN4O5 is a complex organic molecule. It is known for its significant applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C29H21ClN4O5 typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with chlorinated benzoyl chloride, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of This compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in is susceptible to electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology: In biological research, C29H21ClN4O5 is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain diseases. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of advanced materials, including polymers and coatings. Its unique properties enhance the performance of these materials.
作用機序
The mechanism by which C29H21ClN4O5 exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and modulating cellular processes.
類似化合物との比較
C28H20ClN3O5: A structurally similar compound with one less nitrogen atom.
C29H20ClN4O4: A compound with a similar backbone but different functional groups.
Uniqueness: C29H21ClN4O5 stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
By understanding the detailed properties and applications of This compound , researchers and industry professionals can better utilize this compound in their respective fields.
特性
分子式 |
C29H21ClN4O5 |
|---|---|
分子量 |
541.0 g/mol |
IUPAC名 |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-7'-chloro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21ClN4O5/c30-18-6-3-5-17-25(18)32-28(37)29(17)24-23(20(33-29)10-14-12-31-19-7-2-1-4-16(14)19)26(35)34(27(24)36)15-8-9-21-22(11-15)39-13-38-21/h1-9,11-12,20,23-24,31,33H,10,13H2,(H,32,37)/t20?,23-,24+,29?/m1/s1 |
InChIキー |
RGTCLZAHQBUAES-YQKSCKDHSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C(=CC=C6)Cl)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C(=CC=C6)Cl)NC5=O)CC7=CNC8=CC=CC=C87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)

![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)



![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
